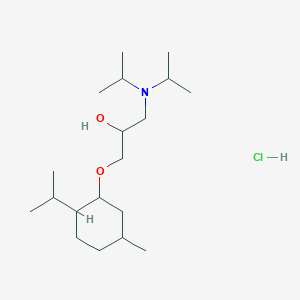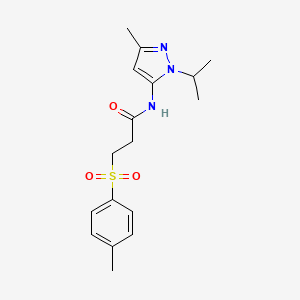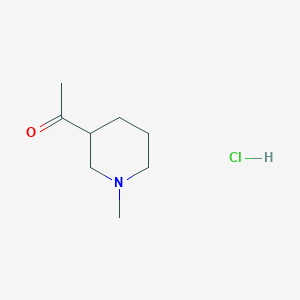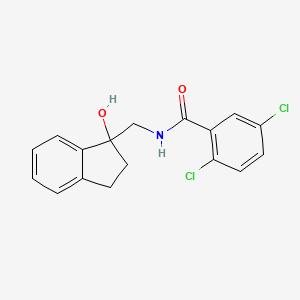
1-(Diisopropylamino)-3-((2-isopropyl-5-methylcyclohexyl)oxy)propan-2-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Diisopropylamino)-3-((2-isopropyl-5-methylcyclohexyl)oxy)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C19H40ClNO2 and its molecular weight is 349.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Beta-Adrenergic Blocking Activity
Compounds structurally related to 1-(Diisopropylamino)-3-((2-isopropyl-5-methylcyclohexyl)oxy)propan-2-ol hydrochloride, such as 1-isopropylamino-3-(2-isopropyl-5-methyl-phenoxy)-propan-2-ol oxalate, have been synthesized and evaluated for their β-adrenergic blocking activity. These compounds, synthesized from thymol, a natural agent in Thymus vulgaris L., have shown potential in antagonizing isoprenaline-induced tachycardia and blocking isoprenaline and adrenaline-induced relaxation in various models. These results indicate non-selective β-adrenergic blocking activity (Jindal et al., 2003).
Cardioprotective and Antiarrhythmic Activity
A closely related compound, oxalate salt of 1-(isopropylamino)-3-(5-((isopropylamino) methyl)-2-methoxyphenoxy) propan-2-ol (PP-24), has been researched for its cardioprotective and antiarrhythmic activities. Studies on laboratory animals suggest that PP-24 may be effective in treating hypertension, arrhythmia, and providing cardioprotection, potentially due to β-adrenoreceptor blockade (Nikam et al., 2011).
Synthesis and Antimicrobial Activity
Research has also explored the synthesis of compounds like (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones and their antimicrobial activities. These compounds are structurally related and have been evaluated against various human pathogens, demonstrating potential antimicrobial properties. Their activities, however, were found to be lower compared to other beta-blockers of similar structure (Čižmáriková et al., 2020).
Drug Metabolite Synthesis
The synthesis and study of drug metabolites, such as 5-hydroxypropranolol, which is a metabolite of the beta-adrenergic blocker propranolol, have been conducted. These studies involve the hydroxylation of compounds structurally related to this compound, indicating its relevance in understanding the metabolic pathways of related drugs (Kinne et al., 2009).
Molecular Addition Compounds and Hydroboration Studies
Studies on molecular addition compounds like N,N-Diisopropyl-N-isobutylamine−Borane highlight the potential of structurally related compounds in hydroboration reactions. These reactions are crucial in organic synthesis, demonstrating the compound's role in advanced synthetic chemistry (Brown et al., 1999).
Eigenschaften
IUPAC Name |
1-[di(propan-2-yl)amino]-3-(5-methyl-2-propan-2-ylcyclohexyl)oxypropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H39NO2.ClH/c1-13(2)18-9-8-16(7)10-19(18)22-12-17(21)11-20(14(3)4)15(5)6;/h13-19,21H,8-12H2,1-7H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PETLNESKGNYUQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OCC(CN(C(C)C)C(C)C)O)C(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H40ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-N-allyl-2-amino-1-((2-hydroxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2726694.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2726696.png)
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2726698.png)
![5-[(4-chlorophenyl)amino]-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)

![2-[4-(2-Phenoxyethyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2726705.png)
![4-[5-(Difluoromethyl)-1,3-thiazol-2-yl]benzoic acid](/img/structure/B2726708.png)


